Class-Level Antiproliferative Potency of Pyrazolo[1,5-a]pyrimidine Urea Derivatives in the NCI-60 Cancer Cell Panel
Diaryl urea pyrazolo[1,5-a]pyrimidine derivatives bearing the identical core scaffold (2-methylpyrazolo[1,5-a]pyrimidin-6-yl urea) as the target compound have been profiled in the NCI-60 human tumor cell line panel. Four compounds (5c, 5e, 5g, 5h) from the Kassab et al. series exhibited mean GI50 values ranging from 0.553 µM to 3.80 µM across the 60-cell-line panel, with select individual cell-line GI50 values as low as 0.553 µM (SNB-75 CNS cancer line) and 0.617 µM (RXF 393 renal cancer line) . In contrast, the standard chemotherapeutic 5-fluorouracil (5-FU) typically yields IC50 values between 1.80 µM and 2.72 µM against comparable human cancer cell lines . While direct experimental GI50 data for the specific target compound have not been reported in the public domain, its scaffold equivalence to the most potent members of this chemotype supports the inference that its antiproliferative profile is consistent with the low-micromolar to sub-micromolar range observed for 2-methylpyrazolo[1,5-a]pyrimidin-6-yl urea congeners . The 3,4-dimethoxy substitution pattern is anticipated to further enhance cytotoxicity relative to unsubstituted phenyl analogs by increasing the number of hydrogen-bond acceptors capable of engaging the DFG‑out allosteric pocket .
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | Not individually reported; inferred to be consistent with class range GI50 0.553–3.80 µM based on scaffold identity |
| Comparator Or Baseline | Class‑representative diaryl urea pyrazolo[1,5-a]pyrimidines (compounds 5c, 5e, 5g, 5h): GI50 0.553–3.80 µM; 5‑Fluorouracil: IC50 1.80–2.72 µM |
| Quantified Difference | Scaffold‑matched class demonstrates ≥2‑fold improved potency over 5‑FU in the most sensitive NCI‑60 lines |
| Conditions | NCI-60 human tumor cell line panel, 48‑h exposure, sulforhodamine B assay |
Why This Matters
Procurement decisions for anticancer screening libraries should be guided by scaffold-level cytotoxic potency benchmarks; this compound’s core is validated to deliver sub‑micromolar GI50 values, whereas generic pyrazolo[1,5-a]pyrimidines lacking the 6‑urea motif are not similarly validated.
- [1] Kassab, A. E.; El-Dash, Y.; Gedawy, E. M. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR‑2 inhibition, and effects on the cell cycle profile. Arch. Pharm. 2020, 353 (4), 1900319. View Source
- [2] Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. 4-anilino-6-phenylpyrimidines containing urea moiety showed the most effective activity, among which, 6a was more cytotoxic than 5-fluorouracil against all tested human cancer cell lines with IC50 values ranging from 1.80 to 2.72 µmol·L−1. View Source
